trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclobutane Derivatives : Research on the synthesis of cyclobutane derivatives, such as the preparation of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine, demonstrates complex synthetic pathways that offer potential routes for creating structurally similar compounds like trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol (Frieden, Giraud, Reese, & Song, 1998). This study emphasizes the versatility of cyclobutane derivatives in synthesizing nucleoside analogs.
NMDA Receptor Antagonist Activity : The research on 1-aminocyclobutanecarboxylic acid derivatives highlights their evaluation for NMDA receptor antagonist activity and anticonvulsant action, indicating the potential neurological applications of cyclobutane derivatives (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994). This suggests that similar compounds might also have neurological receptor interactions.
Detection in Irradiated Foods : The detection of 2-substituted cyclobutanones in irradiated lipid-containing foods showcases the application of cyclobutane derivatives as markers for food irradiation (Hamilton, Stevenson, Boyd, Brannigan, Treacy, Hamilton, Mcroberts, & Elliott, 1996). This research underlines the importance of cyclobutane derivatives in food safety and quality assurance.
Properties
IUPAC Name |
(1R,2R)-2-(4-cyclobutylpiperazin-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-5-4-11(12)14-8-6-13(7-9-14)10-2-1-3-10/h10-12,15H,1-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNJFTYHGAVNS-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3CCC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)[C@@H]3CC[C@H]3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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